Batefenterol is a novel, first-in-class bronchodilator with dual pharmacological activity. [] It acts as both a muscarinic antagonist (MABA) and a β2-adrenergic receptor agonist. [] This dual activity makes it a potential treatment for chronic obstructive pulmonary disease (COPD). [] In a phase 2b trial, batefenterol demonstrated significant improvements in lung function compared to placebo and numerically greater improvements compared to salmeterol after 4 weeks of dosing in patients with moderate to severe COPD. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9